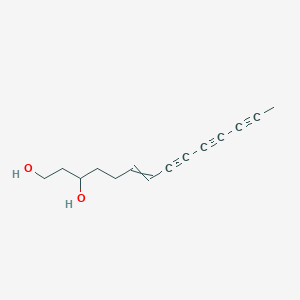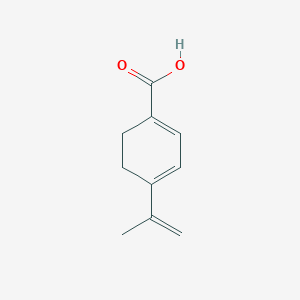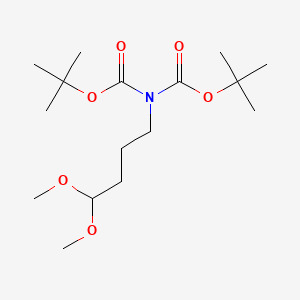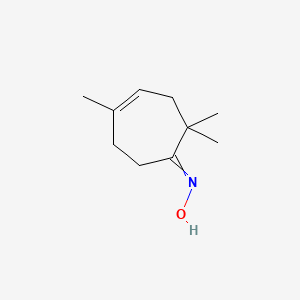
Tetradec-6-ene-8,10,12-triyne-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-6-ene-8,10,12-triyne-1,3-diol is a chemical compound with the molecular formula C₁₄H₁₆O₂ It is characterized by the presence of multiple triple bonds and hydroxyl groups, making it a unique molecule with interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradec-6-ene-8,10,12-triyne-1,3-diol typically involves multi-step organic reactions. One common method includes the use of alkyne coupling reactions followed by selective hydrogenation and hydroxylation steps . The reaction conditions often require the use of catalysts such as palladium or nickel and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tetradec-6-ene-8,10,12-triyne-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Tetradec-6-ene-8,10,12-triyne-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tetradec-6-ene-8,10,12-triyne-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s multiple triple bonds and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Tetradec-8,10,12-triyne-6-ene-3-one: Another compound with multiple triple bonds and similar molecular structure.
(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol: Shares structural similarities but differs in the position and number of double bonds.
Uniqueness: Tetradec-6-ene-8,10,12-triyne-1,3-diol is unique due to its specific arrangement of triple bonds and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
143305-07-1 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
tetradec-6-en-8,10,12-triyne-1,3-diol |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h8-9,14-16H,10-13H2,1H3 |
InChI Key |
RSXVIHBKQWNVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC=CCCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)

![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)






![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
